2-アミノ-3-(3-メトキシフェニル)プロパン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

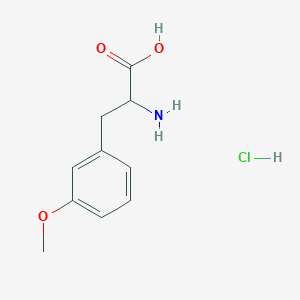

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoic acid moiety

科学的研究の応用

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

Target of Action

This compound is a specialty product used for proteomics research .

Biochemical Pathways

As a proteomics research tool, it may be used to study a variety of biochemical processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride. For instance, it is recommended to be stored at room temperature .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenyl-2-nitropropane, which is further hydrogenated to yield 2-amino-3-(3-methoxyphenyl)propanoic acid. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the nitro group in the intermediate stages of synthesis is a key step in the preparation of the compound.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

類似化合物との比較

- 2-amino-3-(4-methoxyphenyl)propanoic acid

- 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid

- 2-amino-3-(3-hydroxyphenyl)propanoic acid

Comparison: 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is unique due to the specific positioning of the methoxy group on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

生物活性

2-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride , is a chiral amino acid derivative characterized by its unique structural features, including an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C10H13ClNO4

- Molecular Weight : Approximately 246.67 g/mol

The biological activity of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems and influence metabolic pathways, which may lead to therapeutic effects in conditions such as neurodegenerative diseases and metabolic disorders.

Notable Biological Activities

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurological disorders by interacting with glutamate receptors .

- Antioxidant Properties : Studies have shown that 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride possesses antioxidant capabilities, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, suggesting its potential use in treating inflammatory conditions.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various bacterial strains, presenting a promising avenue for further exploration in infectious disease treatments .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

A study focused on the neuroprotective effects of 2-amino-3-(3-methoxyphenyl)propanoic acid hydrochloride demonstrated its ability to enhance neuronal survival in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, indicating its dual role in protecting neurons while reducing inflammation .

Case Study: Antimicrobial Efficacy

In another study evaluating the antimicrobial efficacy of this compound, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against Gram-positive bacteria and showed moderate activity against Gram-negative strains .

特性

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUULLJSXXOQMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。